Tetrabromophthalic anhydride

Flame retardancy Polyester Halogen efficiency

Tetrabromophthalic anhydride (TBPA) is a reactive flame retardant monomer delivering 68.9% aromatic bromine that covalently bonds into unsaturated polyester, epoxy, and polyurethane backbones—eliminating the migration, surface blooming, and mechanical degradation inherent to additive FRs. With decomposition onset ~60°C higher than TCPA-cured epoxies (313.4°C vs 253.2°C), TBPA withstands lead-free soldering profiles (>260°C) critical for semiconductor packaging and PCB laminates. Unlike TBBPA, TBPA avoids PBDD/F dioxin formation during pyrolysis. Bromine is 2× more efficient than chlorine by weight, enabling lower loadings and preserved impact strength in ABS, PP, and PS enclosures. Choose TBPA for permanent, regulation-resilient UL-94 V-0 compliance.

Molecular Formula C8Br4O3
Molecular Weight 463.7 g/mol
CAS No. 632-79-1
Cat. No. B132299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromophthalic anhydride
CAS632-79-1
Synonyms4,5,6,7-Tetrabromo-1,3-isobenzofurandione;  4,5,6,7-Tetrabromoisobenzofuran-_x000B_1,3-dione;  Bromphthal;  FG 4000;  FireMaster PHT 4;  NSC 4874;  PHT 4;  Saytex RB 49;  Tetrabromophthalic Acid Anhydride; 
Molecular FormulaC8Br4O3
Molecular Weight463.7 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC2=O
InChIInChI=1S/C8Br4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
InChIKeyQHWKHLYUUZGSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
INSOL IN WATER, ALC;  SLIGHTLY SOL IN BENZENE;  SLIGHTLY SOL IN ORG SOLVENTS;  SOL IN NITROBENZENE
Insoluble in alcohol. Slightly soluble in ketone, chlorinated and aromatic solvents.

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabromophthalic Anhydride (CAS 632-79-1): Reactive Flame Retardant Monomer with 68.9% Bromine Content


Tetrabromophthalic anhydride (TBPA) is a brominated aromatic anhydride belonging to the class of reactive flame retardant monomers. It contains a high bromine content of 68.9% by weight [1]. TBPA functions primarily by releasing bromine radicals during combustion to quench the flame propagation cycle . Unlike additive flame retardants that are merely blended into polymers, TBPA possesses an anhydride functional group enabling covalent incorporation into unsaturated polyester, epoxy, and polyurethane backbones [1]. This reactive nature imparts permanent, non-leaching flame retardancy while maintaining host polymer mechanical integrity [2].

Why Tetrabromophthalic Anhydride Cannot Be Substituted with Generic Brominated or Chlorinated Flame Retardants


Tetrabromophthalic anhydride (TBPA) exhibits a unique combination of reactive functionality, high aromatic bromine density, and favorable thermal degradation profile that precludes simple interchange with other halogenated flame retardants. Substituting TBPA with additive brominated compounds (e.g., decabromodiphenyl ethane) results in polymer plasticization, reduced mechanical strength, and surface blooming due to phase incompatibility [1]. Replacing TBPA with chlorinated anhydrides (e.g., tetrachlorophthalic anhydride, TCPA) reduces flame retardant efficiency by approximately half on a weight basis, as bromine exhibits substantially higher radical quenching efficacy than chlorine [2]. Furthermore, substitution with tetrabromobisphenol A (TBBPA) introduces the risk of forming toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during high-temperature pyrolysis, a hazard that TBPA structurally avoids [3].

Tetrabromophthalic Anhydride: Quantitative Differentiation Evidence for Scientific Selection


Bromine vs. Chlorine: 2x Flame Retardant Efficiency in Polyester Resins

In a comparative study of unsaturated polyester laminates, the minimal bromine concentration required for self-extinguishing behavior was found to be 10-12% by weight, whereas chlorine-based systems (using HET acid or tetrachlorophthalic anhydride) required 20-25% halogen content to achieve the same level of flame retardancy [1]. This demonstrates that bromine, as delivered by TBPA, is approximately twice as efficient as chlorine on a weight basis.

Flame retardancy Polyester Halogen efficiency

Superior Thermal Stability: TBPA-Cured Epoxy Exhibits 60°C Higher Degradation Onset vs. TCPA

In a thermogravimetric analysis (TGA) study of tetrafunctional cardo epoxy resin (EBCF) cured with various anhydride hardeners, the TBPA-cured system (EBCF-TBPA) displayed endothermic decomposition transitions at 232.5°C and 313.4°C [1]. In contrast, the tetrachlorophthalic anhydride (TCPA)-cured counterpart (EBCF-TCPA) exhibited decomposition transitions at 212.8°C and 253.2°C [1]. The primary degradation onset temperature for TBPA-cured epoxy is approximately 60°C higher than that of the TCPA-cured system (313.4°C vs. 253.2°C).

Thermal stability Epoxy curing TGA

Absence of PBDD/PBDF Formation During Pyrolysis: A Critical Safety Differentiator

Purified TBPA was subjected to pyrolysis at 700°C, 800°C, and 900°C, and the resulting pyrolysate was analyzed for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/PBDF). No detectable PBDD or PBDF congeners were found in the residues from TBPA pyrolysis at any temperature [1]. In stark contrast, tetrabromobisphenol A (TBBPA) pyrolysis under identical conditions generated multiple PBDD/PBDF congeners including MBrDD, DBrDD, T3BrDD, T4BrDD, MBrDF, DBrDF, T3BrDF, and T4BrDF [1].

Pyrolysis Toxicology Environmental safety

Zebrafish Embryo LC50 Ranking: Lower Acute Toxicity Than TBBPA and Other BFRs

In a zebrafish embryo toxicity screening of nine structurally diverse brominated flame retardants (BFRs), tetrabromophthalic anhydride (referred to as PHT4) was ranked as the least acutely toxic among the seven compounds that exhibited measurable toxicity. The LC50 ranking from most toxic to least toxic was: TBBPA < TBBPA-OHEE < PBCH < TBB < HBCD < HBB < PHT4 (TBPA) [1]. Two additional BFRs (TBPH and DBNPG) showed no adverse effects at tested concentrations. This places TBPA at the favorable end of the toxicity spectrum among common commercial BFRs.

Toxicology Zebrafish model BFR safety

Reactive Covalent Incorporation vs. Additive Blending: Elimination of Leaching and Mechanical Property Loss

A study on modified alkyd resins demonstrated that partial replacement of phthalic anhydride with TBPA (reactive incorporation) resulted in flame-retardant resins that overcame the typical drawbacks of additive flame retardants: poor compatibility, leaching, and reduction in mechanical properties [1]. In contrast, additive flame retardants, when simply blended into the polymer matrix, are known to phase-separate, migrate to the surface (blooming), and plasticize the host polymer, leading to reduced strength and modulus [2]. The reactive incorporation of TBPA covalently bonds the flame retardant moiety to the polymer backbone, ensuring permanent, non-leaching flame retardancy with preserved or even improved mechanical properties [1].

Reactive flame retardant Polymer modification Leaching resistance

Tetrabromophthalic Anhydride: Evidence-Backed Application Scenarios for R&D and Procurement


High-Temperature Epoxy Molding Compounds for Electronics Encapsulation

TBPA-cured epoxy resins exhibit decomposition onset temperatures approximately 60°C higher than TCPA-cured equivalents (313.4°C vs. 253.2°C) [1]. This thermal stability advantage, combined with the inherent flame retardancy from 68.9% bromine content [2], makes TBPA the preferred anhydride hardener for epoxy molding compounds used in semiconductor packaging, printed circuit board laminates, and underfill materials that must withstand lead-free soldering profiles (peak reflow temperatures >260°C) while achieving UL-94 V-0 ratings.

Non-Leaching Flame-Retardant Unsaturated Polyester Resins for Marine and Construction Composites

Unlike additive flame retardants that migrate and leach over time, TBPA reacts covalently into the polyester backbone during synthesis [3]. This permanent incorporation eliminates surface blooming and ensures consistent flame retardancy throughout the composite lifecycle. For marine vessels, building panels, and corrosion-resistant ductwork, this translates to sustained UL-94 V-0 compliance [4] without the mechanical property degradation typical of additive-loaded systems.

Safer-by-Design Polyurethane Foams for Furniture and Automotive Interiors

TBPA-derived polyols (e.g., PHT-4 DIOL, SAYTEX RB-79) are commercially established for producing flame-retardant flexible and rigid polyurethane foams [2]. The critical differentiator is the absence of PBDD/PBDF formation during pyrolysis [5], which mitigates dioxin-related liability in the event of fire or end-of-life incineration. In addition, TBPA's lower acute aquatic toxicity relative to TBBPA [6] supports compliance with evolving regulatory frameworks restricting the use of more hazardous BFRs in consumer products.

High-Efficiency Flame Retardancy at Reduced Loading in Engineering Thermoplastics

The bromine in TBPA is approximately twice as efficient as chlorine on a weight basis: 10-12% bromine content achieves self-extinguishing versus 20-25% for chlorine [7]. This allows formulators of ABS, polypropylene, and polystyrene compounds to achieve target UL-94 ratings at significantly lower flame retardant loadings. Reduced additive content minimizes adverse effects on impact strength, tensile modulus, and melt flow—key considerations for injection-molded electronic enclosures and appliance components.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabromophthalic anhydride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.